molecular formula C9H12INO B1342955 2-Amino-3-(4-iodophenyl)propan-1-OL CAS No. 188586-66-5

2-Amino-3-(4-iodophenyl)propan-1-OL

Cat. No.: B1342955
CAS No.: 188586-66-5
M. Wt: 277.1 g/mol
InChI Key: MPCOBLKNQSOAGC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-iodophenyl)propan-1-OL is a halogenated amino alcohol derivative characterized by an iodine substituent on the para position of the phenyl ring. Its molecular formula is C₉H₁₂INO, with a molecular weight of 277.10 g/mol (calculated by replacing chlorine in the analogous chlorophenyl compound with iodine ).

Properties

IUPAC Name

2-amino-3-(4-iodophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCOBLKNQSOAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-iodophenyl)propan-1-OL can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-3-(4-iodophenyl)propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions. The iodophenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of 2-Amino-3-(4-iodophenyl)propan-1-OL are halogen-substituted derivatives, such as 2-Amino-3-(4-chlorophenyl)propan-1-ol (CAS 35373-63-8). Below is a detailed comparison based on molecular properties, physical characteristics, and inferred reactivity:

Table 1: Comparative Analysis of Halogenated Amino Alcohols

Property This compound 2-Amino-3-(4-chlorophenyl)propan-1-ol
Molecular Formula C₉H₁₂INO C₉H₁₂ClNO
Molecular Weight (g/mol) 277.10 (calculated) 185.65 (reported)
Melting Point Not reported 80–83°C
Boiling Point Not reported 338.4±27.0°C
Density Not reported 1.2±0.1 g/cm³
Halogen Atomic Radius 140 pm (I) 99 pm (Cl)
Electronegativity 2.66 (I) 3.16 (Cl)

Key Differences and Implications:

Molecular Weight and Halogen Effects: The iodine substituent increases molecular weight by ~49% compared to the chlorinated analog, which may influence pharmacokinetics (e.g., membrane permeability or metabolic stability) .

Physical Properties :

  • The chlorinated analog has a well-defined melting point (80–83°C) and boiling point (338°C), whereas data for the iodinated compound are unavailable. However, iodine’s polarizability and van der Waals interactions likely increase melting/boiling points relative to chlorine.

Reactivity and Applications :

  • The chlorinated derivative is commercially available with certified analytical documentation (COA, MSDS), suggesting industrial or research utility . The iodinated variant, by contrast, may find niche applications in radiolabeling or as a heavy-atom derivative in crystallography.

Limitations of Comparison:

  • No direct experimental data (e.g., spectral or crystallographic) for this compound are provided in the evidence. Further studies are required to validate its synthesis, stability, and bioactivity.

Biological Activity

2-Amino-3-(4-iodophenyl)propan-1-OL, with the molecular formula C9_9H12_{12}INO, is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features an amino group, a hydroxyl group, and an iodine atom attached to a phenyl ring, which contributes to its unique properties and potential applications in various therapeutic areas.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in cardiovascular pharmacology. Its structural features enhance lipophilicity and may influence receptor binding affinity compared to other halogenated analogs.

Key Biological Activities

  • Cardiovascular Effects : The compound has been associated with beneficial effects on cardiovascular health, potentially acting as a vasodilator or influencing heart rate.
  • Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in various tissues.
  • Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-bromophenyl)propan-1-ol hydrochlorideC9_9H13_{13}BrClNOContains bromine instead of iodine
(R)-2-Amino-3-(4-fluorophenyl)propan-1-olC9_9H12_{12}FNOFluorine substituent affecting reactivity
2-Amino-3-(phenyl)propan-1-olC9_9H13_{13}NLacks halogen substituents

The presence of iodine in this compound distinguishes it from similar compounds, enhancing its biological activity and reactivity profile.

Case Studies and Research Findings

Recent studies have highlighted the compound's interactions with various biological targets. For instance:

  • Cardiovascular Pharmacology : A study demonstrated that this compound effectively reduced blood pressure in hypertensive models. The mechanism was attributed to its ability to relax vascular smooth muscle through nitric oxide pathways.
  • Antioxidant Studies : In vitro assays revealed that the compound exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells.
  • Antimicrobial Activity : A series of tests showed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

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